3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride
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Overview
Description
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a trifluoroethyl group attached to the third carbon and a hydroxyl group on the same carbon. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves several steps. One common method includes the reaction of N-benzyl pyrrolidone with trifluoroacetic acid, followed by hydrogenation to remove the benzyl protecting group . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)pyrrolidine
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-2-ol
Uniqueness
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is unique due to the presence of both a trifluoroethyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11ClF3NO |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5(11)1-2-10-4-5;/h10-11H,1-4H2;1H |
InChI Key |
ATKXYGYCEJSLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(F)(F)F)O.Cl |
Origin of Product |
United States |
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